7-chloro-1H-isochromen-1-one
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Overview
Description
7-Chloro-1H-isochromen-1-one is an organic compound belonging to the class of isochromen-1-ones. Isochromen-1-ones are oxygen-containing heterocyclic compounds that are structurally characterized by a fused benzene and α-pyranone ring. The presence of a chlorine atom at the 7th position of the benzene ring distinguishes this compound from other isochromen-1-ones. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-carboxybenzyl-triphenylphosphonium bromide with various chlorides in the presence of triethylamine. This reaction proceeds through sequential O-acylation and an intramolecular Wittig reaction of acid anhydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted isochromen-1-ones, dihydroisochromen-1-ones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Chloro-1H-isochromen-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Research has shown potential anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for drug development.
Industry: It is utilized in the production of dyes, pigments, and fluorescent materials due to its photoluminescent properties
Mechanism of Action
The mechanism of action of 7-chloro-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Pathways Involved: By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- 3-Phenyl-1H-isochromen-1-one
- 3-Benzoyl-1H-isochromen-1-one
- 1H-isochromen-1-thione
Comparison: 7-Chloro-1H-isochromen-1-one is unique due to the presence of the chlorine atom at the 7th position, which can influence its reactivity and biological activity. Compared to other isochromen-1-ones, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for specific applications .
Properties
CAS No. |
131001-98-4 |
---|---|
Molecular Formula |
C9H5ClO2 |
Molecular Weight |
180.6 |
Purity |
95 |
Origin of Product |
United States |
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